molecular formula C20H22N4O3S B10986185 ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10986185
M. Wt: 398.5 g/mol
InChI Key: OLKRYFLRSFTSLM-UHFFFAOYSA-N
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Description

    Ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: is a complex organic compound with a diverse range of applications.

  • Its chemical structure consists of an ethyl ester group attached to a thiazole ring, which in turn contains a pyrazole moiety and a phenylcarbonyl group.
  • This compound is of interest due to its potential biological activities and synthetic versatility.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Notable for its structural diversity and potential drug development.

      Industry: Limited applications due to its synthetic complexity.

  • Mechanism of Action

    • The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

    Compound Overview

    Chemical Structure and Properties

    • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}S
    • Molecular Weight : 398.5 g/mol
    • CAS Number : 1282112-21-3

    The compound consists of a thiazole ring linked to a pyrazole moiety, which is further substituted with an ethyl ester group. The presence of these functional groups suggests diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Antimicrobial Activity

    Research indicates that compounds containing thiazole and pyrazole rings often exhibit antimicrobial properties. This compound may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

    Compound Target Pathogen Activity
    Ethyl [2-(...)]Staphylococcus aureusInhibitory effect observed in vitro
    Ethyl [2-(...)]Escherichia coliModerate antibacterial activity noted

    Anticancer Activity

    The compound's structure suggests potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

    Case Study: In Vitro Anticancer Screening

    In a recent study, ethyl [2-(...)] was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated:

    Cell Line IC50 (µM) Mechanism of Action
    A54915.0Induction of apoptosis
    MCF712.5Cell cycle arrest

    These findings suggest that the compound could be a candidate for further development in cancer therapy.

    The biological activity of ethyl [2-(...)] can be attributed to its ability to bind to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques like surface plasmon resonance and isothermal titration calorimetry can be employed to quantitatively assess these interactions.

    Interaction Studies

    Preliminary studies indicate that the compound may inhibit enzymes such as glutathione S-transferase (GST), which is overexpressed in several cancers. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents.

    Properties

    Molecular Formula

    C20H22N4O3S

    Molecular Weight

    398.5 g/mol

    IUPAC Name

    ethyl 2-[2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

    InChI

    InChI=1S/C20H22N4O3S/c1-4-27-18(25)10-14-12-28-20(21-14)22-19(26)17-11-16(13(2)3)23-24(17)15-8-6-5-7-9-15/h5-9,11-13H,4,10H2,1-3H3,(H,21,22,26)

    InChI Key

    OLKRYFLRSFTSLM-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NN2C3=CC=CC=C3)C(C)C

    Origin of Product

    United States

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